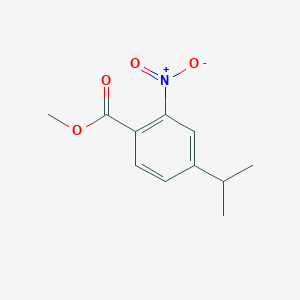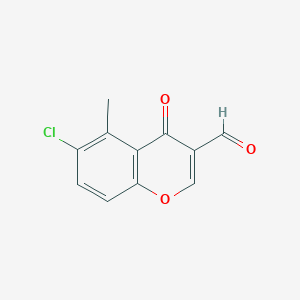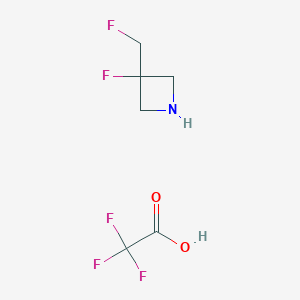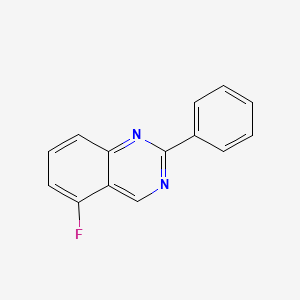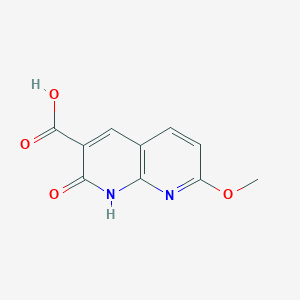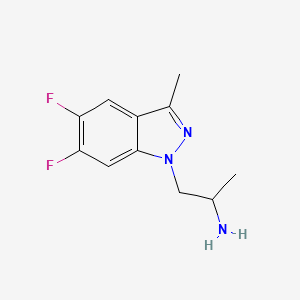
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one: is an organic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Reduction: 5-Methyl-2-(3-aminophenyl)-1H-pyrazol-3(2H)-one.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. The pyrazolone ring is a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitrophenyl group imparts color properties that are valuable in the production of various colored materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The nitrophenyl group can interact with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
- 2-Methyl-4-nitrophenyl-1H-pyrazol-3(2H)-one
- 5-Methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Comparison: Compared to similar compounds, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to the position of the nitrophenyl group. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the 3-nitrophenyl group may provide different steric and electronic effects compared to a 4-nitrophenyl group, leading to variations in enzyme inhibition and other biological interactions.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-6,11H,1H3 |
InChI Key |
PFURZMDZLVUZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


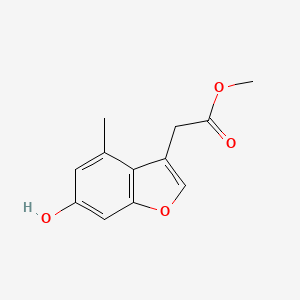
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)

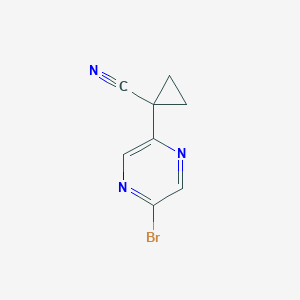

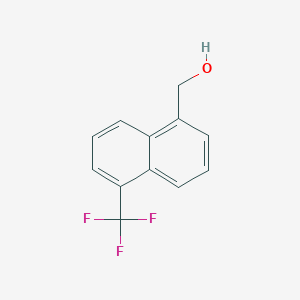
![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

